molecular formula C20H19N3O2S B2993915 N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034429-30-4

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2993915
CAS RN: 2034429-30-4
M. Wt: 365.45
InChI Key: AEBABCRIVHVZLE-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment option for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by mediating downstream signaling pathways that regulate B-cell proliferation, survival, and differentiation. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have significant anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-tumor effects, N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.

Future Directions

There are several future directions for the development of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, which may enhance their anti-tumor effects. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may inform the development of strategies to overcome resistance and improve long-term efficacy.

Synthesis Methods

The synthesis of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves a multi-step process that includes the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-4,6-dimethylpyridine to form the corresponding amide. The amide is then reacted with tetrahydrothiophene-3-carboxylic acid to form the desired compound.

Scientific Research Applications

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In vitro studies have shown that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has significant anti-tumor activity in mouse models of CLL and NHL.

properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBABCRIVHVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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